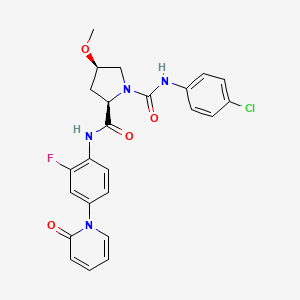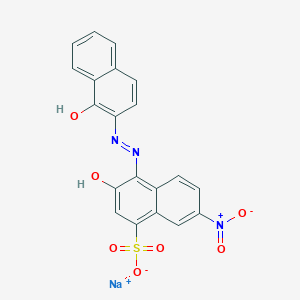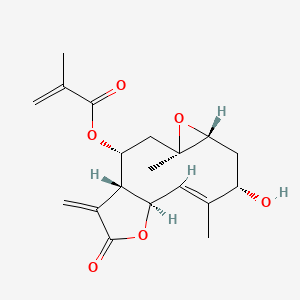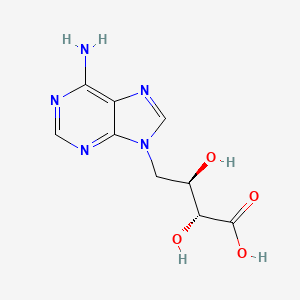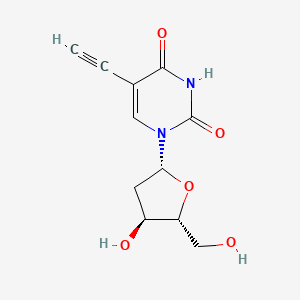
5-Ethynyl-2'-deoxyuridine
描述
5-Ethynyl-2’-deoxyuridine is a thymidine analogue that is incorporated into the DNA of dividing cells. It is widely used in cell proliferation assays to measure DNA synthesis. This compound is particularly valuable in biological and medical research due to its ability to label newly synthesized DNA without the need for DNA denaturation, unlike other analogues such as bromodeoxyuridine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2’-deoxyuridine typically involves the alkylation of 2’-deoxyuridine with an ethynyl group. This process can be achieved through various methods, including the use of ethynyl halides or ethynyl sulfonates under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydride .
Industrial Production Methods: Industrial production of 5-Ethynyl-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 5-Ethynyl-2’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Click Chemistry:
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry reactions.
Azides: React with the ethynyl group to form triazoles.
Bases: Such as potassium carbonate or sodium hydride, used in the initial synthesis.
Major Products:
Triazoles: Formed from the reaction with azides.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学研究应用
5-Ethynyl-2’-deoxyuridine is extensively used in various fields of scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in cell proliferation assays to measure DNA synthesis.
Medicine: Utilized in cancer research to track cell division and proliferation.
Industry: Applied in the development of diagnostic tools and therapeutic agents .
作用机制
5-Ethynyl-2’-deoxyuridine is incorporated into DNA during the S-phase of the cell cycle. Once incorporated, it can be detected using click chemistry, where the ethynyl group reacts with azide-containing detection reagents. This incorporation can induce DNA damage, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
相似化合物的比较
Bromodeoxyuridine: Another thymidine analogue used in DNA synthesis assays.
5-Ethyl-2’-deoxyuridine: An analogue with antiviral properties.
2’-Deoxyuridine: A natural nucleoside used in various biochemical applications.
Uniqueness: 5-Ethynyl-2’-deoxyuridine is unique due to its ability to be detected without DNA denaturation, making it a more efficient and less damaging alternative to bromodeoxyuridine. Its use in click chemistry also provides a versatile tool for various biochemical applications .
属性
IUPAC Name |
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEURGJCGCHYFH-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976652 | |
| Record name | 5-Ethynyl-2′-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61135-33-9 | |
| Record name | 5-Ethynyl-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61135-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethynyl-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethynyl-2′-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61135-33-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYNYL-2'-DEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G373S00W2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does EdU work as a DNA labeling agent?
A1: EdU is a thymidine analog that gets incorporated into newly synthesized DNA during replication. [, ] This incorporation occurs because EdU's structure closely resembles thymidine, allowing it to be recognized and utilized by DNA polymerases. [] Unlike BrdU, another commonly used thymidine analog, EdU detection relies on a copper-catalyzed click reaction with a fluorescent azide. [, , ] This click chemistry approach offers higher sensitivity and allows for multiplex antibody staining, enhancing its utility in various applications. [, ]
Q2: What are the downstream effects of EdU incorporation into DNA?
A2: While EdU is generally considered non-toxic at low concentrations used for short-term labeling, some studies suggest potential toxicity at higher doses or with prolonged exposure. [, ] This potential toxicity should be considered when designing experiments, particularly those involving long-term cell culture or sensitive cell lines. []
Q3: What is the molecular formula and weight of EdU?
A3: The molecular formula of EdU is C11H12N2O5, and its molecular weight is 252.22 g/mol.
Q4: Is there any spectroscopic data available for EdU?
A4: While the provided research excerpts do not delve into detailed spectroscopic characterization of EdU, information on its structure can be found in chemical databases like PubChem and ChemSpider. These databases provide information on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data.
Q5: How stable is EdU under various storage and experimental conditions?
A5: Although the provided text doesn't explicitly discuss EdU's stability, it mentions that EdU is compatible with various cell types, including Drosophila neural stem cells [] and hydrozoan jellyfish cells. [] This suggests a degree of stability across different biological systems.
Q6: Does EdU possess any catalytic properties?
A6: EdU itself doesn't exhibit catalytic properties. It acts as a substrate for DNA polymerase, becoming incorporated into DNA during replication. [] The copper catalyst plays a crucial role in the click reaction used for EdU detection, but EdU itself is not a catalyst.
Q7: How has EdU been used to study cell proliferation in different biological systems?
A7: EdU has been successfully employed to label and track proliferating cells in various model organisms, highlighting its versatility and broad applicability in cell biology research. [, , ] Researchers used EdU to study mitotic neuroblasts in Drosophila, stem-like cells in jellyfish, and adipose-derived stem cells in rats. [, , ] These studies demonstrate EdU's efficacy in labeling different cell types and its utility for studying cell proliferation and lineage tracing.
Q8: How do structural modifications of EdU affect its activity and cellular uptake?
A9: One study describes the synthesis and evaluation of a lipophilic EdU derivative containing a fluorine-18 label. [] This modification aimed to improve its brain permeability for potential use in PET imaging. While the derivative showed a higher logP value, indicating increased lipophilicity, its brain uptake in mice was still low. This suggests that factors beyond lipophilicity, such as transporter interactions, might play a significant role in EdU's biodistribution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




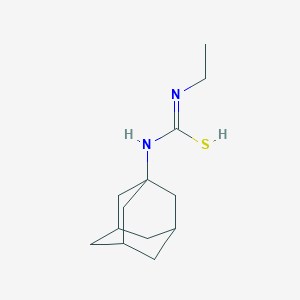


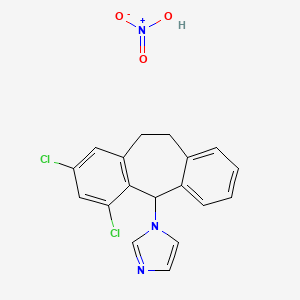
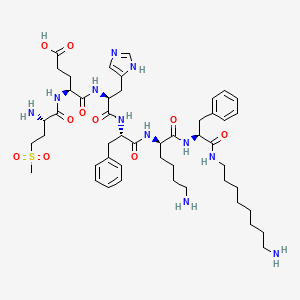
![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)
